2-(1-Piperidinyl)-1H-benzimidazole, also known as 2-piperidin-4-yl-1H-benzimidazole, is a compound that belongs to the class of benzimidazole derivatives. This compound features a piperidine ring attached to the benzimidazole structure, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antihistamine, antimicrobial, and anticancer properties.
The compound can be classified under heterocyclic compounds, specifically those containing nitrogen heteroatoms. It is recognized for its potential applications in pharmaceuticals, particularly as an antihistamine agent . The chemical structure can be represented by the following molecular formula: with a molecular weight of approximately 201.27 g/mol .
The synthesis of 2-(1-Piperidinyl)-1H-benzimidazole can be achieved through several established methods:
The molecular structure of 2-(1-Piperidinyl)-1H-benzimidazole consists of:
The structural representation can be depicted as follows:
Key structural data include:
2-(1-Piperidinyl)-1H-benzimidazole can undergo various chemical transformations:
The mechanism of action for 2-(1-Piperidinyl)-1H-benzimidazole typically involves its interaction with biological targets such as enzymes or receptors. The benzimidazole core is known for its ability to bind to various biological sites, potentially disrupting normal cellular processes.
The piperidinyl group may enhance binding affinity or selectivity towards specific targets, contributing to its pharmacological effects. For instance, it has been noted for its activity as an antihistamine, likely through antagonistic effects on histamine receptors .
2-(1-Piperidinyl)-1H-benzimidazole has several scientific applications:
The therapeutic exploration of benzimidazole derivatives began in 1944 when Woolley first demonstrated their biological activity through vitamin B12 antagonism. This foundational discovery revealed that 5,6-dimethylbenzimidazole constituted a structural component of vitamin B12 (cobalamin), establishing benzimidazoles as biologically relevant scaffolds. Throughout the mid-20th century, research efforts intensified, leading to the development of thiabendazole in the 1960s as an effective anthelmintic agent. This breakthrough validated benzimidazole as a viable pharmacophore and stimulated extensive medicinal chemistry programs focused on structural optimization [7] [10].
The 1980s witnessed a paradigm shift with the serendipitous discovery of omeprazole, the first proton-pump inhibitor (PPI) containing a substituted benzimidazole core. Omeprazole's mechanism of action involved acid-catalyzed conversion to active sulfenamides that covalently inhibit the H⁺/K⁺-ATPase enzyme. This discovery revolutionized gastroesophageal disease management and demonstrated the potential for benzimidazole derivatives to target enzymes beyond traditional antimicrobial applications. The subsequent development of albendazole and mebendazole established benzimidazoles as broad-spectrum antiparasitic agents, while telmisartan (1990s) exemplified their application in cardiovascular medicine as angiotensin II receptor blockers [5] [10].
The 21st century has witnessed sophisticated structural refinements, including the strategic incorporation of piperidine heterocycles at the C2 position. This evolution is characterized by a transition from simple substitutions to complex molecular architectures designed for target specificity. Contemporary research focuses on kinase inhibition, GPCR modulation, and epigenetic targets, exemplified by niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor approved in 2017 for ovarian cancer treatment. The 2-(1-piperidinyl)-1H-benzimidazole motif represents the current pinnacle of this evolutionary trajectory, offering enhanced three-dimensionality and basicity compared to earlier derivatives [6] [10].
Table 1: Historical Evolution of Key Benzimidazole-Based Therapeutics
Era | Compound | Therapeutic Class | Key Structural Feature | Clinical Significance |
---|---|---|---|---|
1940s | Vitamin B12 component | Vitamin | 5,6-dimethylbenzimidazole | Essential nutrient for neurological function |
1960s | Thiabendazole | Anthelmintic | Unsubstituted benzimidazole | First commercial benzimidazole anthelmintic |
1980s | Omeprazole | Proton pump inhibitor | Pyridine-methylsulfinyl benzimidazole | Revolutionized peptic ulcer treatment |
1990s | Telmisartan | Angiotensin II receptor blocker | Biphenyl-methylbenzimidazole | First antihypertensive with PPAR-γ activity |
2000s | Albendazole | Broad-spectrum anthelmintic | Methylcarbamate-benzimidazole | WHO essential medicine for parasitic infections |
2010s | Niraparib | PARP inhibitor | Piperidine-linked benzimidazole | Targeted therapy for BRCA-mutant ovarian cancers |
The strategic incorporation of piperidine at the C2 position of benzimidazole represents a sophisticated approach to molecular design that significantly enhances the pharmacological profile of the parent scaffold. Piperidine contributes several critical properties: (1) It introduces a basic tertiary amine (pKₐ ~10-11) that facilitates salt formation for improved aqueous solubility and enhances interaction potential with anionic binding sites through protonation at physiological pH; (2) The sp³-hybridized ring system adds three-dimensionality to the predominantly planar benzimidazole core, enabling exploration of sterically constrained biological targets; (3) The conformational flexibility of the chair-boat interconversion allows adaptive binding to protein allosteric sites; and (4) The lipophilic character improves membrane permeability while the nitrogen atom maintains hydrogen-bonding capacity [3] [6] [9].
X-ray crystallographic studies of 1-(2-piperidinoethyl)-1H-benzimidazole (a structurally related analogue) reveal critical molecular parameters influencing biological activity. The compound crystallizes in the monoclinic P21/n space group with unit cell dimensions a = 6.3741 Å, b = 19.042 Å, c = 11.1476 Å, β = 102.178°. The piperidine ring adopts the expected chair conformation with the ethylene linker connecting the heterocycles at the axial position. The torsion angle between benzimidazole and piperidine planes measures approximately 112.7°, demonstrating significant spatial separation between the aromatic and alicyclic systems. This specific spatial arrangement creates an extended pharmacophore topology where the benzimidazole nitrogen atoms (N1, N3) and the piperidine nitrogen are positioned 5.2-5.8 Å apart—an optimal distance for simultaneous interaction with complementary residues in enzyme binding pockets [9].
The electron-donating capability of the piperidinyl group significantly alters the electronic profile of the benzimidazole system. Quantum mechanical calculations demonstrate that piperidine substitution at C2 increases electron density at N3 by approximately 18% compared to unsubstituted benzimidazole, enhancing hydrogen-bond acceptor capacity. Additionally, the molecular dipole moment increases from 3.8 Debye in 2-H-benzimidazole to 5.2 Debye in the piperidinyl derivative, improving electrostatic complementarity with polarized binding sites. These modifications translate to improved ADMET properties, with 2-(1-piperidinyl)-1H-benzimidazole displaying moderate aqueous solubility (LogP ~2.3) compared to the highly insoluble unsubstituted benzimidazole (LogP ~1.9), while maintaining sufficient lipophilicity for membrane penetration [3] [8].
Table 2: Comparative Analysis of Benzimidazole Derivatives with Different C2 Substitutions
Structural Feature | Electron Distribution | Spatial Configuration | Solubility Profile (LogS) | Protein Binding Efficiency |
---|---|---|---|---|
Unsubstituted (2-H) | Symmetric π-electron system | Planar conformation | -3.85 | Low (ΔG = -5.2 kcal/mol) |
2-Methyl | Slight electron donation | Minimally distorted planarity | -3.15 | Moderate (ΔG = -6.7 kcal/mol) |
2-Methoxy | Moderate +M effect | Planar with perpendicular methyl | -2.98 | Moderate (ΔG = -7.1 kcal/mol) |
2-Piperidinyl | Strong electron donation | Non-planar, 112° torsion angle | -2.43 | High (ΔG = -8.9 kcal/mol) |
2-Trifluoromethyl | Strong -I effect | Planar configuration | -3.27 | Moderate (ΔG = -6.3 kcal/mol) |
The 2-(1-piperidinyl)-1H-benzimidazole scaffold serves as a versatile molecular template for designing ligands against diverse therapeutic targets, leveraging its dual hydrogen-bonding capability and three-dimensional structure. Modern drug discovery programs exploit this framework through structure-activity relationship (SAR) refinements and rational molecular hybridization strategies to achieve target specificity [1] [4] [6].
In metabolic disorder therapeutics, the scaffold has been instrumental in developing diacylglycerol acyltransferase 1 (DGAT1) inhibitors. Microscale high-throughput experimentation (HTE) studies utilizing glass microvials (1 mg scale) identified optimal conditions for synthesizing key intermediates via challenging SNAr reactions. This approach enabled rapid exploration of structural variants, leading to (piperidinyl)pyridinyl-1H-benzimidazole derivatives with potent DGAT1 inhibition (IC₅₀ < 50 nM). These compounds demonstrated enhanced aqueous solubility and >200-fold selectivity over related acyltransferases. The piperidinyl nitrogen formed critical hydrogen bonds with Asp223 and His426 residues in the DGAT1 active site, while the benzimidazole core engaged in π-π stacking with Phe220. These interactions positioned the inhibitor to block the fatty acid binding channel, preventing triglyceride synthesis without affecting cholesterol metabolism [1] [4].
Neuroscience applications have exploited the scaffold for developing nociceptin/orphanin FQ peptide (NOP) receptor agonists. Rigorous SAR studies established that the (3R)-3-piperidinyl configuration was optimal for NOP receptor activation (Kᵢ = 0.8 nM). Hybrid molecules such as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole demonstrated exceptional metabolic stability in human liver microsomes (t₁/₂ > 120 min) and minimal CYP2D6 inhibition (IC₅₀ > 50 μM). This compound achieved 92% receptor occupancy at 3 mg/kg oral dose in murine models, with anxiolytic effects in Vogel conflict tests comparable to diazepam but without sedation or motor impairment. The molecular architecture allowed simultaneous interaction with the orthosteric binding pocket (through benzimidazole) and allosteric site (via the 1-methylcyclooctyl-piperidine moiety), resulting in biased signaling toward Gαᵢ activation while minimizing β-arrestin recruitment [6].
Antimicrobial research has generated promising benzimidazole-piperidine hybrids with activity against drug-resistant pathogens. Structural optimization focused on C5/C6 substitutions identified the 5-nitro derivative as particularly potent against Mycobacterium tuberculosis H37Rv (MIC = 3.125 μg/mL). The protonatable piperidine nitrogen facilitated accumulation within acidic phagolysosomes where mycobacteria reside, while the electron-withdrawing nitro group enhanced oxidation-reduction cycling, generating reactive oxygen species specifically within bacterial cells. These compounds exhibited >85% inhibition of β-hematin formation at 10 μM concentration, indicating potential multi-target mechanisms against Plasmodium species [5] [7].
Table 3: Therapeutic Applications of 2-(1-Piperidinyl)-1H-benzimidazole Derivatives
Therapeutic Area | Molecular Target | Exemplary Compound | Biological Activity | Structural Determinants of Activity |
---|---|---|---|---|
Metabolic Disorders | Diacylglycerol acyltransferase 1 (DGAT1) | (Piperidinyl)pyridinyl-1H-benzimidazole | IC₅₀ < 50 nM, >200-fold selectivity | Pyridinyl spacer, C5 trifluoromethyl group |
Neuroscience | Nociceptin/Orphanin FQ receptor | 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole | Kᵢ = 0.8 nM, 92% receptor occupancy | (3R)-piperidinyl configuration, 1-methylcyclooctyl group |
Infectious Diseases | Mycobacterial FtsZ protein | 5-Nitro-2-(1-piperidinyl)-1H-benzimidazole | MIC = 3.125 μg/mL (M. tuberculosis) | C5 nitro group, N1-alkyl chain length |
Oncology | Poly(ADP-ribose) polymerase | Niraparib derivatives | IC₅₀ = 3.8 nM (PARP1), >1000-fold selectivity | Cyclopropylaminocarbonyl group at N1 |
Cardiovascular | Angiotensin II Type 1 Receptor | Telmisartan analogs | IC₅₀ = 9.2 nM (AT1), 3000-fold over AT2 | Biphenyl-methylcarboxylate, benzimidazole N1 substitution |
The synthetic versatility of 2-(1-piperidinyl)-1H-benzimidazole enables diverse derivatization strategies. The most efficient route involves KOH/EtOH-mediated N-alkylation of benzimidazole with N-(2-chloroethyl)piperidine hydrochloride, achieving yields >75% under reflux conditions. For more complex analogues, transition metal-catalyzed cross-coupling at C4-C7 positions permits late-stage diversification. Recent advances employ high-throughput experimentation to optimize reactions on 1 mg scale using specialized glassware, enabling rapid screening of >100 conditions in parallel for challenging transformations. These methodologies have been crucial for generating focused libraries targeting emerging therapeutic targets like bromodomains and tankyrases [2] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7